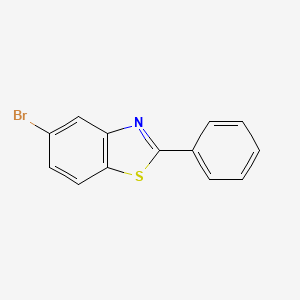![molecular formula C20H13ClN2O3S2 B2795036 4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide CAS No. 900135-19-5](/img/structure/B2795036.png)
4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a chlorobenzamide, a thiazolidinone, and a chromene . These functional groups suggest that the compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of the chlorobenzamide, thiazolidinone, and chromene groups in this compound suggest that it may have interesting properties, such as fluorescence or biological activity .Aplicaciones Científicas De Investigación
Ultrasound-Promoted Synthesis and Cytotoxic Activity
The compound has been involved in the ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus. This innovative method demonstrates the rapid synthesis of compounds with potential cytotoxic activities against human cells. For example, a thiazole derivative showed potent cytotoxic activity against HaCaT cells (human keratinocytes), highlighting its potential in cancer research and therapy (Gomha & Khalil, 2012).
Potential as Adenosine Receptor Ligands
Research into chromone–thiazole hybrids, closely related to the chemical structure of interest, has shown these compounds to be potential ligands for human adenosine receptors. The synthesis of these hybrids from chromone-2-carboxylic acid through different amidation methods indicates their significance in developing new therapeutic agents (Cagide, Borges, Gomes, & Low, 2015).
Anticancer Activity
Derivatives of the compound have demonstrated proapoptotic activities, particularly against melanoma cell lines. A specific derivative exhibited significant growth inhibition at low concentrations, showcasing its potential as an anticancer agent. Additionally, the compound was evaluated for its ability to inhibit several human carbonic anhydrase isoforms, further indicating its therapeutic potential (Yılmaz et al., 2015).
Synthesis of Novel Chromenones with Antitumor Activity
Novel chromenone derivatives bearing benzothiazole moiety, synthesized from the compound, were assessed for their antitumor activities against various cancer cell lines. Some compounds showed significant activities, comparable to the standard drug doxorubicin, against lung and colon cancer cells. This research opens new avenues for cancer therapy (El‐Helw et al., 2019).
Green Chemistry Synthesis
The compound has been synthesized through reactions that align with green chemistry principles, using water as the reaction medium and achieving nearly quantitative yields. This approach not only highlights the compound's diverse synthetic accessibility but also its potential environmental benefits (Horishny & Matiychuk, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3S2/c21-15-7-5-13(6-8-15)18(24)22-23-19(25)17(28-20(23)27)10-12-9-14-3-1-2-4-16(14)26-11-12/h1-10H,11H2,(H,22,24)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPLXSSCYGNEOO-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(5Z)-5-(2H-chromen-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)
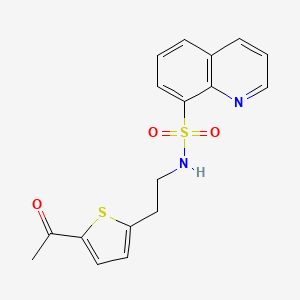
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)
![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)
![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)
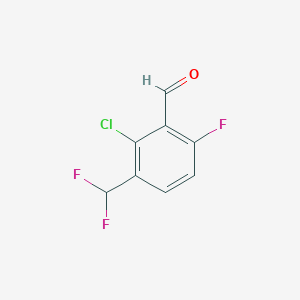

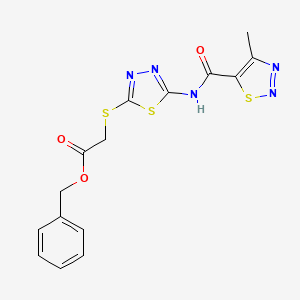
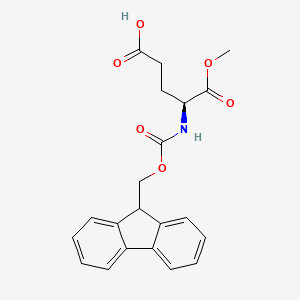

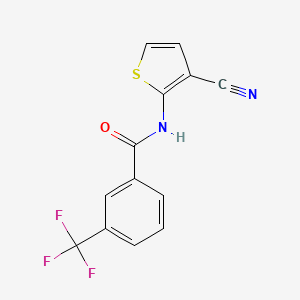
![4-methyl-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2794972.png)

